molecular formula C28H35NO6 B14765830 N-(9-fluorenylmethoxycarbonyl)glutamic acid di-tert-butyl ester

N-(9-fluorenylmethoxycarbonyl)glutamic acid di-tert-butyl ester

Cat. No.: B14765830
M. Wt: 481.6 g/mol
InChI Key: FXXUCDJQIYCEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9-fluorenylmethoxycarbonyl)glutamic acid di-tert-butyl ester is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is primarily used in peptide synthesis as a protecting group for the amino acid glutamic acid, ensuring that the amino group does not react during the synthesis process .

Preparation Methods

The synthesis of N-(9-fluorenylmethoxycarbonyl)glutamic acid di-tert-butyl ester involves several steps. Initially, glutamic acid is catalyzed by a dehydrating agent to produce glutamic acid-5-methyl ester hydrochloride. This intermediate then reacts with an acylating agent to form trifluoroacetyl glutamic acid-5-methyl ester. The next step involves the reaction of this intermediate with isobutene in a solvent to generate trifluoroacetyl glutamic acid-5-methyl ester-1-tert-butyl ester. Finally, this compound is hydrolyzed by an inorganic base to obtain glutamic acid-1-tert-butyl ester, which is then protected by 9-fluorenylmethyl-N-succinimidyl carbonate to yield the final product .

Chemical Reactions Analysis

N-(9-fluorenylmethoxycarbonyl)glutamic acid di-tert-butyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include dehydrating agents, acylating agents, and bases such as sodium bicarbonate. The major products formed from these reactions are typically intermediates used in further peptide synthesis .

Scientific Research Applications

N-(9-fluorenylmethoxycarbonyl)glutamic acid di-tert-butyl ester is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a protecting group for glutamic acid, allowing for the selective synthesis of peptides without unwanted side reactions. This compound is also used in the development of new peptide-based drugs and in the study of protein-protein interactions .

Mechanism of Action

The primary mechanism of action for N-(9-fluorenylmethoxycarbonyl)glutamic acid di-tert-butyl ester involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group of glutamic acid, preventing it from reacting during the synthesis process. This protection is crucial for the selective formation of peptide bonds. The fluorenylmethoxycarbonyl group can be removed under basic conditions, allowing the amino group to participate in subsequent reactions .

Comparison with Similar Compounds

N-(9-fluorenylmethoxycarbonyl)glutamic acid di-tert-butyl ester is unique due to its dual protection of the amino and carboxyl groups of glutamic acid. Similar compounds include:

These comparisons highlight the specificity and versatility of this compound in peptide synthesis.

Properties

Molecular Formula

C28H35NO6

Molecular Weight

481.6 g/mol

IUPAC Name

ditert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate

InChI

InChI=1S/C28H35NO6/c1-27(2,3)34-24(30)16-15-23(25(31)35-28(4,5)6)29-26(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,29,32)

InChI Key

FXXUCDJQIYCEME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.